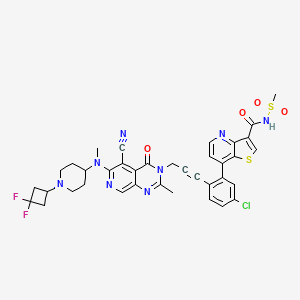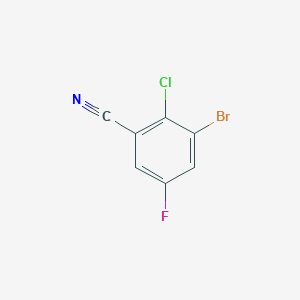
3-Bromo-2-chloro-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-2-chlor-5-fluorbenzonitril ist eine organische Verbindung mit der Summenformel C7H2BrClFN. Es handelt sich um ein halogeniertes Benzonitril-Derivat, das durch das Vorhandensein von Brom-, Chlor- und Fluoratomen am Benzolring gekennzeichnet ist. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Eigenschaften und Reaktivität in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-Brom-2-chlor-5-fluorbenzonitril kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Bromierung von 3-Fluorbenzonitril unter Verwendung von Bromierungsmitteln wie 1,3-Dibrom-5,5-dimethylhydantoin (DBDMH) unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Acetonitril und wird bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 3-Brom-2-chlor-5-fluorbenzonitril mehrstufige Verfahren umfassen, die Halogenierung und Nitrilbildung beinhalten. Die Skalierbarkeit dieser Verfahren stellt die Verfügbarkeit der Verbindung für verschiedene Anwendungen sicher.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Brom-2-chlor-5-fluorbenzonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Vorhandensein von Halogenen macht es anfällig für nucleophile aromatische Substitutionsreaktionen.
Palladium-katalysierte Kupplung: Es kann an Suzuki-Kupplungsreaktionen mit Boronsäuren teilnehmen, um Biarylverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.
Palladium-katalysierte Kupplung: Palladiumkatalysatoren zusammen mit Basen wie Kaliumcarbonat werden in Lösungsmitteln wie Toluol oder Ethanol eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Benzonitrile und Biarylverbindungen, die wertvolle Zwischenprodukte in der organischen Synthese sind.
Wissenschaftliche Forschungsanwendungen
3-Brom-2-chlor-5-fluorbenzonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Entwicklung von Radiotracern für Bildgebungsstudien verwendet werden.
Medizin: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien und Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-2-chlor-5-fluorbenzonitril beinhaltet seine Reaktivität gegenüber Nukleophilen und seine Fähigkeit, Kupplungsreaktionen einzugehen. Die molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Substituenten ab, die während chemischer Reaktionen eingeführt werden.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiotracers for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzonitrile involves its reactivity towards nucleophiles and its ability to undergo coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-5-fluorbenzonitril
- 2-Brom-5-fluorbenzonitril
- 3-Chlor-5-fluorbenzonitril
Einzigartigkeit
3-Brom-2-chlor-5-fluorbenzonitril ist aufgrund der Kombination von Brom-, Chlor- und Fluoratomen am Benzolring einzigartig, die im Vergleich zu anderen halogenierten Benzonitrilen eine unterschiedliche Reaktivität und Eigenschaften verleiht .
Eigenschaften
Molekularformel |
C7H2BrClFN |
|---|---|
Molekulargewicht |
234.45 g/mol |
IUPAC-Name |
3-bromo-2-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H2BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
InChI-Schlüssel |
RWLFCJCGORSVTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



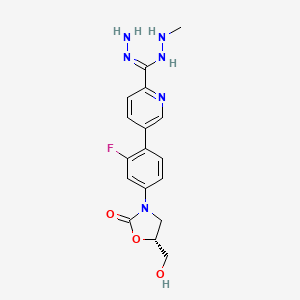
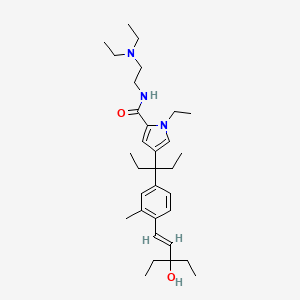



![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
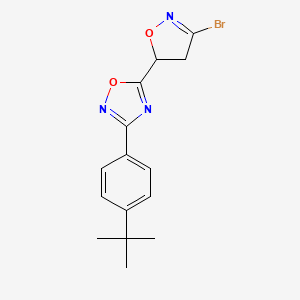
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)


